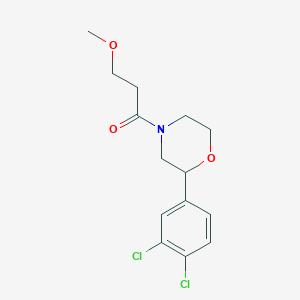
1-(1,3-Benzodioxol-5-yl)-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-propan-2-ylurea is an organic compound that features a benzodioxole ring fused with a urea moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole ring is known for its presence in many bioactive molecules, making this compound a valuable subject for research.
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-propan-2-ylurea typically involves the reaction of 1,3-benzodioxole with isocyanates or carbamates under controlled conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially at positions ortho to the oxygen atoms. Common reagents include halogens and alkylating agents.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Major products formed from these reactions include oxidized derivatives, reduced urea compounds, substituted benzodioxole derivatives, and hydrolyzed amines.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-propan-2-ylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biology: The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-propan-2-ylurea involves its interaction with molecular targets such as tubulin, a protein involved in cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-propan-2-ylurea can be compared with other benzodioxole derivatives and urea-containing compounds:
1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a propan-2-yl group. It may exhibit different biological activities due to the variation in the substituent.
1-(1,3-Benzodioxol-5-yl)-3-methylurea: Contains a methyl group, which may affect its reactivity and interaction with biological targets.
1-(1,3-Benzodioxol-5-yl)-3-ethylurea: The ethyl group may influence the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituent, which can modulate its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11(14)13-8-3-4-9-10(5-8)16-6-15-9/h3-5,7H,6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCRVQVCXNOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5377064.png)

![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5377109.png)
![3-(ALLYLSULFANYL)-6-[(E)-1-METHYL-2-PHENYL-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B5377118.png)
![ethyl (2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377126.png)
![[4-[(2-Chlorophenyl)methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B5377131.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5377136.png)
![1-(2-{3-(2,4-DICHLOROPHENYL)-7-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B5377139.png)
![(1S,3R)-3-amino-N-[2-(4-chlorophenoxy)ethyl]-N-ethylcyclopentane-1-carboxamide](/img/structure/B5377152.png)



![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}benzoic acid](/img/structure/B5377172.png)
